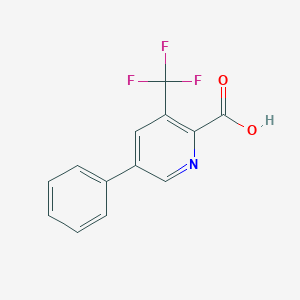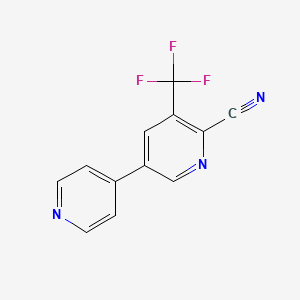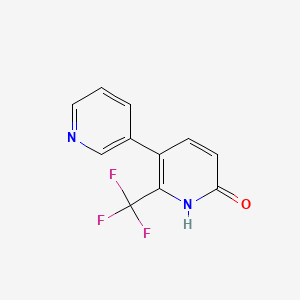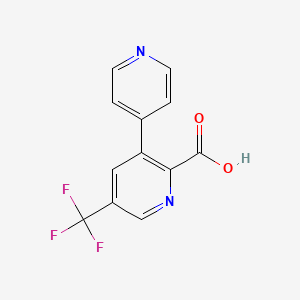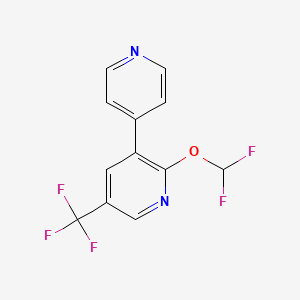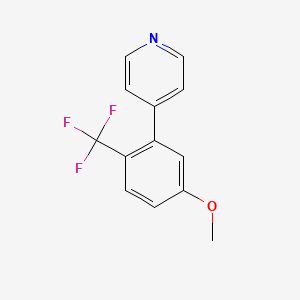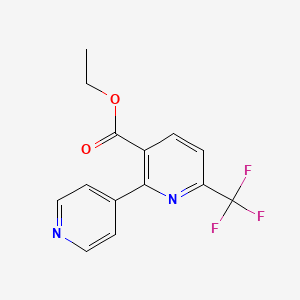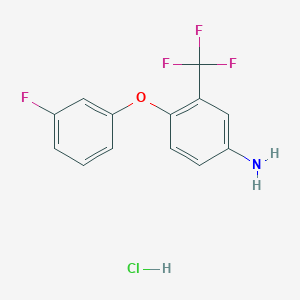
Chlorhydrate de 4-(3-fluorophénoxy)-3-(trifluorométhyl)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a fluorophenoxy group, a trifluoromethyl group, and an aniline group. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the aniline group could participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could make the compound more lipophilic and could also influence its reactivity .Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, ce composé est exploré pour son potentiel en tant que bloc de construction dans la synthèse de molécules plus complexes. Il pourrait servir de précurseur pour les produits pharmaceutiques ciblant diverses maladies en raison de ses caractéristiques structurelles, qui permettent une fonctionnalisation supplémentaire .
Science des matériaux
Dans le domaine de la science des matériaux, le chlorhydrate de 4-(3-fluorophénoxy)-3-(trifluorométhyl)aniline peut être utilisé dans le développement de nouveaux matériaux polymères. Sa capacité à introduire des segments fluorés dans les polymères peut améliorer des propriétés telles que la stabilité thermique, la résistance chimique et le comportement diélectrique .
Synthèse chimique
Ce composé trouve son rôle dans la synthèse chimique en tant qu'intermédiaire. Il peut participer à diverses réactions organiques, telles que les réactions de couplage, pour créer des molécules complexes ayant des fonctions spécifiques souhaitées, utiles dans le développement de nouveaux produits chimiques ou l'amélioration de ceux existants .
Agriculture
En agriculture, la recherche sur l'application de ce composé est en cours. Il pourrait être utilisé dans la synthèse de nouveaux produits agrochimiques, tels que les pesticides ou les herbicides, qui bénéficient des propriétés uniques conférées par le groupe trifluorométhyle .
Sciences de l'environnement
This compound : pourrait être utilisé dans les sciences de l'environnement pour la remédiation des polluants. Sa structure chimique pourrait être adaptée pour se lier à des contaminants spécifiques, aidant à leur élimination des écosystèmes .
Chimie analytique
En chimie analytique, ce composé pourrait être utilisé comme étalon ou réactif dans les méthodes chromatographiques ou la spectroscopie. Sa signature chimique distincte lui permet d'être un point de référence pour l'identification ou la quantification d'autres substances .
Biochimie
Enfin, en biochimie, le composé pourrait être impliqué dans l'étude des interactions enzyme-substrat. Sa structure aromatique fluorée peut imiter certaines molécules biologiques, ce qui en fait un outil précieux pour comprendre les voies biochimiques .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-fluorophenoxy)-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO.ClH/c14-8-2-1-3-10(6-8)19-12-5-4-9(18)7-11(12)13(15,16)17;/h1-7H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDFIVRGZASLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-41-9 | |
| Record name | Benzenamine, 4-(3-fluorophenoxy)-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



